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molecular formula C17H14N2O3 B8335721 4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde

4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde

Cat. No. B8335721
M. Wt: 294.30 g/mol
InChI Key: ULYBILPYIXUAES-UHFFFAOYSA-N
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Patent
US06011036

Procedure details

##STR31## The title compound (700 mg, 44%) was prepared from 1(2H)-phthalazinone (800 mg, 5.48 mmol) (Ref: Chemistry of Heterocyclic Compounds; Condensed Pyridazines including Cinnolines and Phthalazines, edited by R. N. Castle; John Wiley and Sons, 27, (1973) 375-441), 4-[2-bromoethoxy]benzaldehyde (1.25 g, 5.48 mmol) and K2CO3 (1.5 g, 10.96 mmol) by a similar procedure to that described in preparation 2, mp: 104-106° C.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[N:3][NH:2]1.Br[CH2:13][CH2:14][O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>>[O:11]=[C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[N:3][N:2]1[CH2:13][CH2:14][O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C1(NN=CC2=CC=CC=C12)=O
Name
Quantity
1.25 g
Type
reactant
Smiles
BrCCOC1=CC=C(C=O)C=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in preparation 2, mp: 104-106° C.

Outcomes

Product
Name
Type
product
Smiles
O=C1N(N=CC2=CC=CC=C12)CCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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